![molecular formula C15H24ClNO B1440811 3-[4-(tert-Butyl)-2-methylphenoxy]pyrrolidine hydrochloride CAS No. 1220030-71-6](/img/structure/B1440811.png)
3-[4-(tert-Butyl)-2-methylphenoxy]pyrrolidine hydrochloride
Übersicht
Beschreibung
“3-[4-(tert-Butyl)-2-methylphenoxy]pyrrolidine hydrochloride” is a compound that features a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Molecular Structure Analysis
The molecular formula of “3-[4-(tert-Butyl)-2-methylphenoxy]pyrrolidine hydrochloride” is C16H26ClNO . The compound features a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The ring is non-planar, a phenomenon called “pseudorotation”, which allows increased three-dimensional coverage .Physical And Chemical Properties Analysis
The average mass of “3-[4-(tert-Butyl)-2-methylphenoxy]pyrrolidine hydrochloride” is 283.837 Da . Further physical and chemical properties are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Applications
A series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, chemically related to the compound , were synthesized and evaluated for their antiinflammatory and analgesic properties. Some of these compounds demonstrated dual inhibitory activity against prostaglandin and leukotriene synthesis, showing equipotent antiinflammatory activities compared to indomethacin but with reduced ulcerogenic effects. This highlights the compound's potential application in developing antiinflammatory drugs with a safer profile (Ikuta et al., 1987).
Chemical Structure and Properties
Another study focused on the structural aspects, describing tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl}-carbamate, a compound with a similar pyrrolidine structure. The research detailed the absolute configurations of the carbon atoms in the lactam ring, highlighting the compound's molecular structure and potential as a building block in organic synthesis (Weber et al., 1995).
Potential Antithrombin Activity
In the context of antithrombin activity, the enantiomers of 4-(tert-butyl) 2-methyl 5-(4-bromophenyl)-pyrrolidine-2,4-dicarboxylate were synthesized and modified to yield N-((4-chlorophenyl)thio)acetyl pyrrolidine derivatives. These derivatives showed promise as thrombin inhibitors, with comprehensive molecular docking studies supporting their potential therapeutic applications (Ayan et al., 2013).
Redox Properties and Antioxidant Applications
The redox properties of novel pyrrolidine derivatives containing a sterically hindered phenol fragment were studied, revealing insights into their oxidation processes. These derivatives, including those of (3,5-di-tert-butyl-4-hydroxyphenyl)pyrrolidine-2-carboxylic acid, demonstrated potential as antioxidants, suggesting applications in chemical and pharmaceutical fields (Osipova et al., 2011).
Eigenschaften
IUPAC Name |
3-(4-tert-butyl-2-methylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-11-9-12(15(2,3)4)5-6-14(11)17-13-7-8-16-10-13;/h5-6,9,13,16H,7-8,10H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHAYTYZNQTDIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(tert-Butyl)-2-methylphenoxy]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



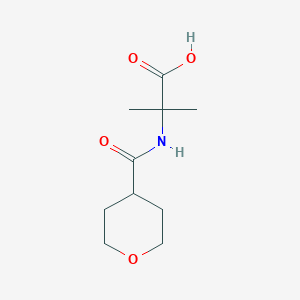
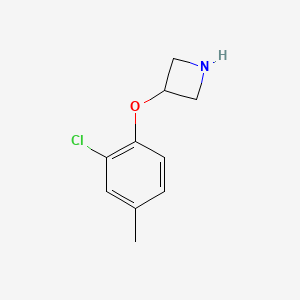
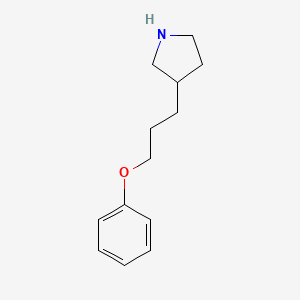
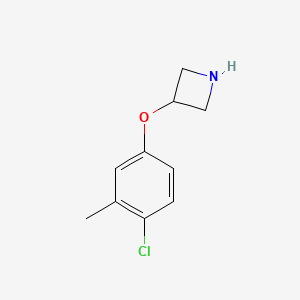
![3-[(4-Chloro-1-naphthyl)oxy]azetidine](/img/structure/B1440734.png)
![3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1440735.png)
![2-[(6-Chloro-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1440737.png)
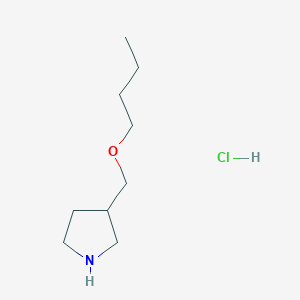
![3-[3-(Tert-butyl)phenoxy]azetidine](/img/structure/B1440740.png)
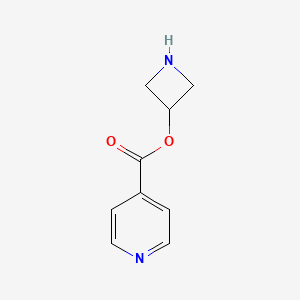
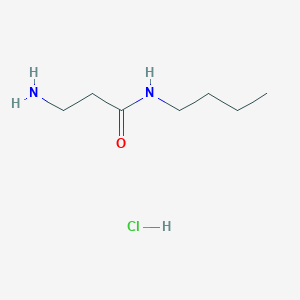
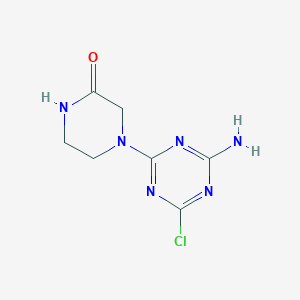
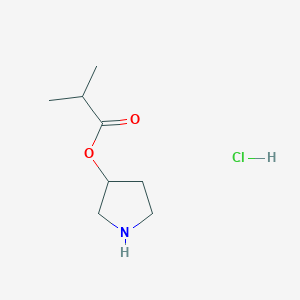
![3-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1440748.png)